3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid
CAS No.:
Cat. No.: VC18245084
Molecular Formula: C9H9FO4
Molecular Weight: 200.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FO4 |
|---|---|
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14) |
| Standard InChI Key | LVTZTMQERQCPRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)F)CC(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid, reflects its substituent arrangement:
-
A fluorine atom at position 2 of the phenyl ring.
-
A hydroxyl group at position 4 of the phenyl ring.
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A hydroxyl group at position 2 of the propanoic acid chain.
The stereochemistry and electronic effects of these groups influence its solubility, acidity, and intermolecular interactions.
Physical and Chemical Properties
The Standard InChI is:
InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14).
Synthesis Methods
Electrophilic Aromatic Substitution
A primary synthesis route involves electrophilic aromatic substitution on fluorinated phenols. For example, 2-fluorophenol reacts with propanoic acid derivatives (e.g., acyl chlorides) in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions (25–50°C) to introduce the propanoic acid moiety.
Asymmetric Reduction
Chiral variants of this compound may be synthesized via asymmetric reduction of ketone precursors. For instance, 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is reduced using chiral catalysts (e.g., BINAP-ruthenium complexes) to yield enantiomerically pure product .
Chemical Reactivity and Derivatives
Reduction Reactions
Treatment with lithium aluminum hydride (LiAlH) reduces the carboxylic acid group to a primary alcohol, yielding 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanol:
Oxidation Reactions
The β-hydroxyl group is susceptible to oxidation. Using pyridinium chlorochromate (PCC), it forms 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid:
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing lipophilicity for pharmaceutical applications.
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